(2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dichlorobenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,4-Dichlorophenyl)(3-oxophenyl)methanone or (2,4-Dichlorophenyl)(3-carboxyphenyl)methanone.
Reduction: Formation of (2,4-Dichlorophenyl)(3-hydroxyphenyl)methanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
- (2,4-Dichlorophenyl)(2-hydroxyphenyl)methanone
- (2,4-Dichlorophenyl)(3-methoxyphenyl)methanone
Uniqueness
(2,4-Dichlorophenyl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
CAS No. |
62810-56-4 |
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Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-4-5-11(12(15)7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H |
InChI Key |
PSVAWUGSUBZXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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